

# Quantitative Inhibitory Profile of UNC2025

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

[Get Quote](#)

The table below summarizes the key quantitative data on **UNC2025**'s potency from biochemical and cellular assays.

| Assay Type                         | Target | Value   | Description / Cell Line              | Citation |
|------------------------------------|--------|---------|--------------------------------------|----------|
| Biochemical IC <sub>50</sub>       | MERTK  | 0.74 nM | Enzyme inhibition                    | [1]      |
|                                    | FLT3   | 0.8 nM  | Enzyme inhibition                    | [1]      |
|                                    | FLT3   | 0.35 nM | Enzyme inhibition                    | [1]      |
|                                    | MERTK  | 0.46 nM | Enzyme inhibition                    | [1]      |
|                                    | AXL    | 122 nM  | Enzyme inhibition                    | [1]      |
| Cellular IC <sub>50</sub>          | MERTK  | 2.7 nM  | Phosphorylation in 697 B-ALL cells   | [1] [2]  |
|                                    | FLT3   | 14 nM   | Phosphorylation in MOLM-14 AML cells | [1] [2]  |
| Cytotoxicity IC <sub>50</sub>      | -      | 2.7 nM  | Viability of 697 B-ALL cells         | [1]      |
|                                    | -      | 14 nM   | Viability of MOLM-14 AML cells       | [1]      |
| Binding Affinity (K <sub>i</sub> ) | MERTK  | 0.16 nM | -                                    | [3]      |

## Experimental Protocols for Key Assays

Here are the methodologies for critical *in vitro* and *in vivo* experiments cited in the literature.

### In Vitro Protocol: Inhibition of Kinase Phosphorylation in Cells [1] [2]

This protocol assesses **UNC2025**'s ability to inhibit target phosphorylation in leukemia cell lines.

- **Cell Lines:** Use MERTK-expressing 697 B-ALL cells or FLT3-ITD mutant MOLM-14 AML cells.
- **Culture and Treatment:** Culture cells at a density of  $3 \times 10^5$ /mL to  $3 \times 10^6$ /mL. Treat with a dose range of **UNC2025** (e.g., 0-300 nM) or a vehicle control (DMSO) for **1 hour**.
- **Cell Lysis and Analysis:** Prepare cell lysates. Detect levels of phosphorylated and total MERTK, FLT3, and downstream signaling proteins (like STAT6, AKT, ERK1/2) via **immunoblotting**.

### In Vitro Protocol: Cell Viability and Apoptosis Assay [3]

This protocol determines the functional effect of **UNC2025** on cell survival.

- **Cell Culture:** Plate leukemia cell lines or primary patient mononuclear cells in 384-well plates.
- **Compound Treatment:** Treat cells with graded concentrations of **UNC2025** for **48 to 72 hours**.
- **Viability Measurement:** Determine the relative number of viable cells using assays like **ATP-glo** or **MTT reduction**. For apoptosis, stain cells with **YO-PRO-1 iodide** and **propidium iodide (PI)** after 24-48 hours of treatment and analyze by **flow cytometry** to identify early apoptotic and dead cells.

### In Vivo Protocol: Efficacy in Leukemia Xenograft Models [1] [3] [2]

This describes a standard study to evaluate **UNC2025**'s anti-tumor effect *in vivo*.

- **Animal Model:** Use **NSG** or **NSGS** immunodeficient mice.
- **Engraftment:** Inject mice intravenously with  $2 \times 10^6$  human leukemia cells (e.g., 697 B-ALL) or primary patient-derived AML cells via the tail vein.
- **Dosing:** Once disease is established, administer **UNC2025** orally at doses of **50 or 75 mg/kg, once daily**. Control groups receive a saline vehicle.

- **Monitoring:** Monitor tumor burden via bioluminescence imaging (if using luciferase-expressing cells) or by measuring human CD45+ cells in blood, bone marrow, and spleen using flow cytometry. Track animal survival and assess pharmacodynamic effects by analyzing phospho-MERTK levels in bone marrow leukemic blasts.

## UNC2025 Mechanism of Action Signaling Pathway

The following diagram illustrates the primary signaling pathway inhibited by **UNC2025** and the downstream effects, as described in the research [1] [3].

UNC2025 inhibits MERTK and FLT3, blocking pro-survival signals.



[Click to download full resolution via product page](#)

*UNC2025 inhibits MERTK/FLT3 activation, blocking pro-survival signaling and inducing apoptosis.*

## Key Research Insights

- **Broad-Spectrum Preclinical Activity:** **UNC2025** demonstrated efficacy in a wide range of preclinical models, including cell lines and primary patient samples. It induced apoptosis, reduced proliferation,

and inhibited colony formation in MERTK-expressing ALL and AML cells [3].

- **Synergy with Chemotherapy:** A key finding is that **UNC2025** can **increase sensitivity to cytotoxic agents like methotrexate**. This suggests that combining MERTK-targeted therapy with standard chemotherapy could be particularly effective or allow for dose reduction to mitigate toxicity [3].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. UNC2025 | MER/FLT3 Inhibitor [medchemexpress.com]
2. UNC2025 - Potent MERTK Tyrosine Kinase Inhibitor [apexbt.com]
3. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Quantitative Inhibitory Profile of UNC2025]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-ic50-values>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)